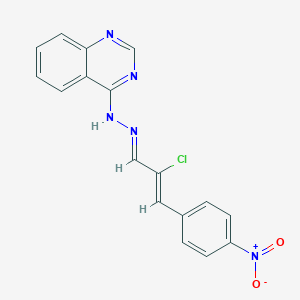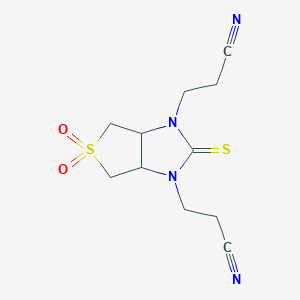
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a methoxypropyl group, and a benzofuran moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.
Introduction of the Acrylamide Group: This step might involve the reaction of an acrylamide derivative with the benzofuran intermediate.
Addition of the Cyano Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Methoxypropyl Group: This might involve alkylation reactions using methoxypropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the cyano group or the acrylamide double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other benzofuran derivatives, acrylamides, or cyano-containing molecules. The uniqueness of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-14-5-4-13(10-16(14)22-12)9-15(11-18)17(20)19-6-3-7-21-2/h4-5,9-10,12H,3,6-8H2,1-2H3,(H,19,20)/b15-9+ |
InChI Key |
QVMYZDFAQGCKGB-OQLLNIDSSA-N |
SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
Isomeric SMILES |
CC1CC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NCCCOC |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate](/img/structure/B256298.png)

![3-[(4-Oxospiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]yl)carbony l]chromen-2-one](/img/structure/B256304.png)

![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)

![1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B256319.png)

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)
![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)


![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
